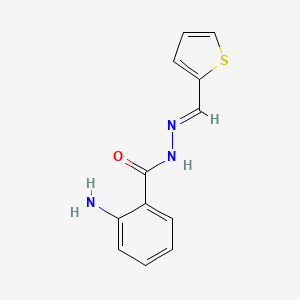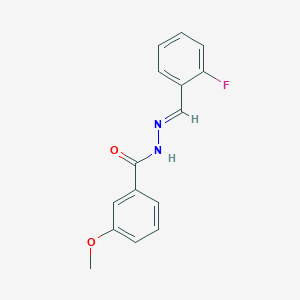![molecular formula C19H23N5O4 B3842163 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B3842163.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide, also known as DPH, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique chemical structure has led to further investigation into its mechanism of action and potential uses.
Mécanisme D'action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide has been shown to inhibit the activation of NF-κB, a transcription factor involved in the production of pro-inflammatory cytokines. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide has been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of pro-inflammatory cytokine production. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide has been shown to protect neurons from oxidative stress and inflammation, suggesting potential applications in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide has several advantages for use in lab experiments, including its high purity and yield, as well as its potential to inhibit various signaling pathways involved in cell proliferation, apoptosis, and inflammation. However, limitations include the lack of understanding of its exact mechanism of action and potential off-target effects.
Orientations Futures
There are several future directions for the study of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide, including further investigation into its mechanism of action, potential off-target effects, and optimization of its synthesis process. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide could be studied for its potential applications in other areas of scientific research, such as infectious diseases and autoimmune disorders. Overall, N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide has shown promising results in various studies, and further research is needed to fully understand its potential applications in scientific research.
Applications De Recherche Scientifique
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide has been studied for its potential applications in various areas of scientific research, including cancer therapy, neurodegenerative diseases, and inflammation. In cancer therapy, N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In neurodegenerative diseases, N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide has been studied for its potential to protect neurons from oxidative stress and inflammation. Inflammation is also a target of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-[(E)-[4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutan-2-ylidene]amino]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-13(23-24-19(26)15-12-20-8-9-21-15)10-18(25)22-7-6-14-4-5-16(27-2)17(11-14)28-3/h4-5,8-9,11-12H,6-7,10H2,1-3H3,(H,22,25)(H,24,26)/b23-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKUAQZRECUHFV-YDZHTSKRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=NC=CN=C1)CC(=O)NCCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NC=CN=C1)/CC(=O)NCCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-[4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutan-2-ylidene]amino]pyrazine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[1-(2-chlorophenyl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B3842110.png)
![N,N-dimethyl-1-{2-[(5'-phenyl-1H,3'H-4,4'-biimidazol-3'-yl)methyl]phenyl}methanamine](/img/structure/B3842117.png)
![N-(tert-butyl)-2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B3842120.png)
![N'~1~,N'~4~-bis[1-(4-chlorophenyl)ethylidene]terephthalohydrazide](/img/structure/B3842127.png)
![N'-[(3-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842133.png)






![N'-[1-(2-thienyl)ethylidene]octanohydrazide](/img/structure/B3842186.png)
![N'-[(4-bromobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842193.png)
